1-(3-ethoxy-4-methoxybenzyl)piperidine
Description
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-18-15-11-13(7-8-14(15)17-2)12-16-9-5-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKALFGAVVBKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of 1-(3-ethoxy-4-methoxybenzyl)piperidine exhibit significant anti-inflammatory properties. These compounds modulate inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions.
Antibacterial Activity
Certain derivatives have shown promising antibacterial activity against various bacterial strains. This property positions them as potential candidates for developing novel antibiotics, addressing the growing concern of antibiotic resistance in clinical settings.
Anticonvulsant Properties
Studies have demonstrated that some derivatives possess anticonvulsant activities, suggesting their potential utility in treating epilepsy and other seizure disorders. This application is particularly relevant given the need for new anticonvulsants with fewer side effects compared to existing medications.
Anticancer Potential
In vitro and in vivo studies have revealed promising anticancer activity associated with certain derivatives of this compound. Their mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis, making them candidates for further development as anticancer therapeutics.
Synthesis and Structural Analysis
The synthesis of this compound typically involves methods such as reductive amination or alkylation of piperidine with substituted benzyl halides. The resulting compound can undergo various derivatization reactions to enhance its structural diversity and pharmacological profile.
Case Study on Anti-inflammatory Activity
A study conducted on a derivative of this compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential therapeutic application in chronic inflammatory diseases.
Case Study on Anticancer Activity
In vitro assays revealed that a specific derivative exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study indicated that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Position and Electronic Effects
- 1-(3-Bromo-4-methoxybenzyl)piperidine (CAS 886-47-5) : Replacing the 3-ethoxy group with bromine alters electronic properties and steric bulk. Bromine’s electron-withdrawing nature may reduce the compound’s metabolic stability compared to the ethoxy group in the target compound .
- 3-(3-Ethoxybenzyl)piperidine hydrochloride (CAS 1171079-15-4) : Lacking the 4-methoxy group, this compound demonstrates how the absence of a para-substituent impacts receptor binding. In vivo studies suggest that para-substituents enhance membrane permeability and target affinity .
- E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine): Although the core structure differs (indanone vs. benzyl), the dimethoxy groups at positions 5 and 6 enhance acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.7 nM). This highlights the importance of methoxy groups in modulating enzyme interactions .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. For example, highlights SHELX’s robustness in refining small-molecule structures, even with twinned crystals .
- NMR Analysis : Compare - and -NMR shifts with computational predictions (DFT calculations) to validate stereoisomers .
- Contradiction Case : If experimental NOESY data conflicts with computational models, prioritize crystallographic data due to its empirical accuracy .
What experimental approaches are recommended for evaluating the biological activity of this compound?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Molecular Dynamics Simulations : Model interactions with GPCRs to identify key binding residues influenced by the ethoxy/methoxy substituents .
- Metabolic Stability : Use LC-MS to track hepatic microsomal degradation rates and identify major metabolites .
How can researchers address low solubility of this compound in aqueous assays?
Q. Methodological Solutions :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) to enhance water solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while minimizing solvent toxicity .
- Surfactant Use : Incorporate polysorbate-80 (0.1% w/v) to improve dispersion in cell-based assays .
What analytical techniques are critical for characterizing this compound and its derivatives?
Q. Core Techniques :
Q. Advanced Applications :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) if asymmetric synthesis is attempted .
How should researchers interpret conflicting data in SAR studies of this compound analogs?
Case Study : If substituting the methoxy group with fluorine increases potency in vitro but reduces bioavailability:
- Permeability Analysis : Use Caco-2 monolayers to evaluate if fluorination alters logP and passive diffusion .
- Metabolite Profiling : Identify if fluorine introduces metabolic liabilities (e.g., CYP450-mediated oxidation) .
- Structural Overlay : Compare X-ray structures to determine if steric effects from fluorine disrupt target binding .
What safety protocols are essential when handling this compound in the laboratory?
Q. Key Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
